Amylocaine hydrochloride, also known as Stovaine, is a local anesthetic belonging to the amino ester group. [] While widely used in the past, particularly for spinal anesthesia, its use has declined due to safety concerns. [, ] This analysis focuses solely on the scientific research applications of amylocaine hydrochloride, excluding any discussion of drug use, dosage, or side effects.
Amylocaine hydrochloride is classified as a local anesthetic agent. Its chemical formula is with a molecular weight of approximately 271.78 g/mol. The compound is also known by trade names such as Stovaine and Dolodent . It belongs to the broader category of amide-type local anesthetics, which act by blocking nerve conduction.
The synthesis of amylocaine hydrochloride typically involves the reaction of benzoyl chloride with dimethylamino-2-methyl-2-butanol. The following steps outline a general synthetic pathway:
This synthesis can be optimized for yield and purity through careful control of reaction conditions such as temperature, time, and solvent choice .
Amylocaine hydrochloride has a complex molecular structure characterized by the following features:
The compound does not exhibit stereoisomerism due to the absence of chiral centers .
Amylocaine hydrochloride participates in several chemical reactions typical for local anesthetics:
These reactions are critical for understanding its stability and reactivity in different environments.
The primary mechanism of action of amylocaine hydrochloride involves the blockade of voltage-gated sodium channels located in neuronal membranes. This blockade prevents sodium ions from entering the cells, inhibiting depolarization and subsequent action potential generation. Consequently, this results in the cessation of pain signal transmission along sensory nerves.
Key aspects include:
This mechanism is similar to that of other local anesthetics, providing rapid onset and effective pain relief during surgical procedures.
Amylocaine hydrochloride exhibits several notable physical and chemical properties:
These properties influence its formulation and application in clinical settings.
Amylocaine hydrochloride is primarily used in medical settings for:
Amylocaine hydrochloride (chemical name: [1-(dimethylamino)-2-methylbutan-2-yl] benzoate hydrochloride) was synthesized in 1903 by French chemist Ernest Fourneau at the Pasteur Institute. Patented under the trade name "Stovaine," it represented the first fully synthetic local anesthetic, distinct from plant-derived cocaine [1] [3]. Its synthesis involved three sequential reactions:
Fourneau’s innovation addressed the urgent need for a non-addictive anesthetic. Unlike cocaine, amylocaine lacked the tropane alkaloid structure and associated dependency risks. Early clinical applications centered on spinal anesthesia, where it provided reversible nerve blockade without systemic euphoria [1] [5].
Table 1: Key Properties of Amylocaine Hydrochloride
Property | Detail |
---|---|
Chemical Formula | C₁₄H₂₂ClNO₂ |
Molecular Weight | 271.78 g/mol |
IUPAC Name | [1-(Dimethylamino)-2-methylbutan-2-yl] benzoate hydrochloride |
First Medical Use | Spinal anesthesia (1904) |
Ernest Fourneau (1872–1949) pioneered medicinal chemistry at the Pasteur Institute, establishing systematic approaches to drug design. His synthesis of amylocaine exemplified "rational drug modification," where cocaine’s structure was altered to eliminate addictive properties while retaining anesthetic effects [3]. The Pasteur Institute, founded by Louis Pasteur in 1887, provided the interdisciplinary environment essential for this breakthrough. Its laboratories integrated organic chemistry, microbiology, and pharmacology—a novel framework that accelerated pharmaceutical innovation [2].
Fourneau’s legacy extended beyond amylocaine. After joining the Pasteur Institute in 1911, he developed sulfonamide antibiotics and antihistamines, cementing the institute’s reputation in chemotherapeutic research. This "translational medicine" model—bridging chemical synthesis and clinical application—became foundational for modern drug discovery [3] [7].
Cocaine dominated 19th-century anesthesia but faced severe limitations: cardiotoxicity, addiction potential, and instability in solution. In 1884, Carl Koller’s demonstration of cocaine for ocular surgery highlighted its efficacy but also its risks, driving demand for alternatives [5].
Amylocaine emerged as a superior option:
In July 1904, surgeon Paul Reclus reported successful epidural anesthesia using Stovaine at the l'Académie Nationale de Médecine. By 1909, amylocaine was widely covered in medical journals and popular media like The New York Times. Its adoption marked a paradigm shift toward synthetic agents in anesthesiology [1] [3].
Table 2: Evolution of Local Anesthetics (1884–1904)
Year | Agent | Origin | Key Advancement | Limitation |
---|---|---|---|---|
1884 | Cocaine | Plant-derived | First surgical local anesthetic | Addiction, toxicity |
1903 | Amylocaine | Fully synthetic | Non-addictive; stable formulation | Shorter duration than modern agents |
Despite early promise, amylocaine’s clinical use declined by the 1940s due to pharmacological shortcomings:
The pivotal shift occurred with Nils Löfgren’s 1943 synthesis of lidocaine (Xylocaine®). This amide-type anesthetic offered rapid onset, prolonged effect, and minimal irritation. Clinical trials led by Torsten Gordh (1944–1947) demonstrated lidocaine’s superiority:
Lidocaine’s rise epitomized a broader trend: ester anesthetics (e.g., amylocaine, procaine) were supplanted by amides due to better stability, lower toxicity, and versatile formulations. By 1950, amylocaine was largely historical, though its synthesis principles informed subsequent anesthetic design [6] [8].
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7